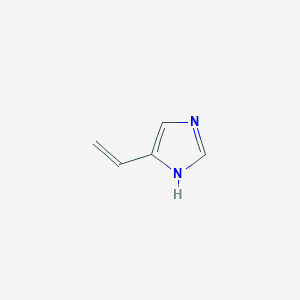

5-Vinyl-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-2-5-3-6-4-7-5/h2-4H,1H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQZDNQHLGFBRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25189-76-8 | |

| Details | Compound: 1H-Imidazole, 4-ethenyl-, homopolymer | |

| Record name | 1H-Imidazole, 4-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID501027781 | |

| Record name | 4-Vinylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25189-76-8, 3718-04-5 | |

| Record name | NSC114471 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Vinylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Vinyl 1h Imidazole and Its Functional Derivatives

Direct Synthetic Routes for 5-Vinyl-1H-imidazole

Direct synthesis methods provide fundamental pathways to this compound, primarily through the transformation of readily available precursors.

A well-established and frequently cited method for preparing 4(5)-vinylimidazole is the thermal decarboxylation of urocanic acid (4-imidazole acrylic acid). rit.edumdpi.commdpi.comrit.edu This process typically involves heating anhydrous urocanic acid under high vacuum. The solid precursor sublimes and decarboxylates at elevated temperatures, and the resulting this compound product is collected via distillation. rit.educore.ac.uk

The procedure, often based on the method developed by Overberger et al., involves heating urocanic acid to temperatures around 220-230°C under reduced pressure. rit.edumdpi.commdpi.com The crude product, which distills as a pale yellow oil, can be purified further by sublimation to yield white crystals. rit.edumdpi.com Yields for this reaction vary, with reports ranging from 56% to 65.7%. rit.edumdpi.commdpi.com

| Precursor | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Anhydrous Urocanic Acid | 220°C, vacuum, short path distillation | 65.7% (crude) | rit.edu |

| Urocanic Acid | 230°C, 10 µm Hg vacuum | 58% (crude) | mdpi.comrit.edu |

| trans-Urocanic Acid | 220°C, 1 mbar, distillation | 56% | mdpi.com |

Beyond the decarboxylation of urocanic acid, other strategies focus on introducing the vinyl moiety onto a pre-existing imidazole (B134444) ring. nuph.edu.ua These methods are part of a broader approach to functionalizing imidazole derivatives. nuph.edu.ua Key strategies include:

Condensation Reactions: The condensation of methylimidazoles with various carbonyl compounds can lead to the formation of a vinyl group. nuph.edu.ua

Wittig-type Reactions: The reaction of formylimidazoles with phosphorus ylides is a classic method for creating the carbon-carbon double bond of the vinyl group. nuph.edu.ua

Elimination Reactions: Dehydration of hydroxyethyl-substituted imidazoles or dehydrohalogenation of haloethyl-substituted imidazoles provides a direct route to the vinyl group. nuph.edu.ua

Multicomponent Reactions: More recent approaches include multicomponent reactions that utilize vinyl azides and aldehydes to construct the imidazole ring system with an inherent vinyl substituent. smolecule.com

Electrochemical Methods: Efficient synthesis of vinylimidazoles can also be achieved through electrochemical methods, which avoid the need for harsh chemical reagents. smolecule.com An electrochemically induced synthesis from vinyl azides and benzylamines has been developed to produce a range of imidazoles. researchgate.net

Catalytic Approaches in Imidazole Synthesis

Catalysis offers powerful tools for the synthesis and functionalization of imidazoles, providing high efficiency, selectivity, and functional group tolerance.

Ruthenium-catalyzed olefin cross-metathesis is a highly effective reaction for the functionalization of vinyl-substituted heterocycles. uib.noorganic-chemistry.org This method allows for the selective coupling of vinylimidazole with a variety of terminal alkenes, leading to functionalized imidazole derivatives with good to high yields. uib.no The reaction involves the transalkylidenation between two different alkenes, catalyzed by ruthenium carbene complexes like the Grubbs catalysts. organic-chemistry.org

Optimization studies have identified ideal conditions for the cross-metathesis of vinylimidazole, often involving microwave heating and specific catalyst loadings without the need for additives that are sometimes used to prevent catalyst decomposition in the presence of amines. uib.no Phosphine-free ruthenium benzylidene complexes containing imidazole ligands have proven effective for cross-metathesis reactions at high temperatures. mdpi.com

| Vinylimidazole Substrate | Alkene Partner | Catalyst Type | Key Findings | Reference |

|---|---|---|---|---|

| 1-AUX-4-vinylimidazole | 1-Hexene | Ruthenium-based | Optimal conditions identified through statistical experimental design, achieving high yields without additives. | uib.no |

| General Vinyl Heterocycles | Various Alkenes | Grubbs II, Hoveyda-Grubbs II | Efficient for constructing functionalized olefins, including vinyl boronates and halides. researchgate.netnih.gov | researchgate.netnih.gov |

| General Alkenes | General Alkenes | Imidazole Ligand Ru-Complexes | Effective for high-temperature reactions where phosphine-containing catalysts may fail. | mdpi.com |

Copper catalysis is widely used for the synthesis of imidazoles and for the formation of C-N bonds, including the vinylation of N-heterocycles. The Ullmann cross-coupling reaction, a classic copper-catalyzed method, has been adapted for the reaction of vinyl bromides with imidazole using copper(I) oxide (Cu2O) as an efficient and economical catalyst. researchgate.net This system, often enhanced with a ligand like ethyl 2-oxocyclohexanecarboxylate, demonstrates high catalytic activity and produces the desired N-vinylimidazole products in good to excellent yields with retention of the vinyl group's stereochemistry. researchgate.netnih.gov

Other copper-catalyzed approaches include:

The oxidative coupling of α,β-unsaturated aldehydes with amidines to produce highly functionalized 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes. rsc.org

Three-component reactions involving α,β-unsaturated ketoximes, paraformaldehyde, and amines to yield imidazoles. organic-chemistry.org

N-arylation reactions to form imidazole precursors, such as the synthesis of 2-(trichloromethyl)-1H-benzo[d]imidazole from 2-iodoaniline (B362364) and trichloroacetonitrile (B146778) using a Cu(I) catalyst. benthamdirect.com

| Reactants | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Vinyl Bromides, Imidazole | Cu2O / ethyl 2-oxocyclohexanecarboxylate | N-Vinylimidazoles | Economical, good to excellent yields, ligand-assisted. | researchgate.net |

| Alkenyl Halides, N-Heterocycles | Cu(I) / 2-Pyridin-2-yl-1H-benzoimidazole | Vinyl C-N Coupled Products | Mild conditions, low catalyst loading, versatile, high functional group tolerance. | nih.gov |

| Amidines, α,β-Unsaturated Aldehydes | Copper Catalyst | 1,2,4-Trisubstituted Imidazoles | High atom economy, mild conditions, preserves aldehyde functionality. | rsc.org |

Zinc-based heterogeneous catalysts have gained prominence in organic synthesis due to their non-toxic, affordable, and reusable nature. researchgate.net These catalysts are particularly effective in multicomponent reactions for constructing the imidazole organic framework. researchgate.net The use of heterogeneous catalysts simplifies product purification as the catalyst can be easily removed from the reaction mixture by filtration. researchgate.netnih.gov

Examples of zinc-based catalytic systems include:

Zinc Oxide (ZnO) Nanorods: ZnO nanorods have been successfully used as mild, effective, and reusable catalysts for the one-pot, three-component synthesis of 2,4,5-triaryl-1H-imidazoles in water, highlighting an environmentally friendly approach. tandfonline.com

Zinc-Based Metal-Organic Frameworks (MOFs): A MOF composed of zinc, 4,4'-bipyridine, and 1,3,5-benzene tricarboxylic acid (Zn-Bp-BTC MOF) has been shown to efficiently catalyze Knoevenagel condensation and multicomponent reactions for benzimidazole (B57391) synthesis. rsc.org

Zinc-Boron Nitride (Zn-BNT): A synthesized Zn-BNT material serves as a highly reusable catalyst for producing benzimidazoles from o-phenylenediamines and various aldehydes under microwave conditions, demonstrating high yields and catalyst stability over multiple cycles. nih.gov

The primary advantage of these zinc-based systems is their contribution to greener chemistry by reducing waste and allowing for catalyst recycling. researchgate.netnih.gov

Multicomponent Reaction Strategies for Substituted Vinylimidazoles

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecular architectures in a single, atom-economical step. researchgate.net These reactions are particularly valuable for generating libraries of substituted imidazoles for various applications. researchgate.net

Reactions Involving Vinyl Azides, Aldehydes, and Amines

A notable multicomponent approach for the synthesis of 1,2,5-trisubstituted imidazoles involves the reaction of vinyl azides, aromatic aldehydes, and aromatic amines. acs.org This method, catalyzed by a Brønsted acid under metal-free conditions, offers a straightforward and efficient pathway to these imidazole derivatives. acs.orgorganic-chemistry.org The reaction proceeds with high regioselectivity and demonstrates broad functional group compatibility. acs.org The process is believed to involve the in situ formation of an imine from the aldehyde and amine, which then reacts with the vinyl azide (B81097). The vinyl azide, a versatile building block, can generate various nitrogen-containing reactive species. acs.orgscispace.com

An alternative strategy employs an electrochemically induced synthesis from vinyl azides and benzyl (B1604629) amines. nih.gov This process involves the generation of electrophilic iodine species and the formation of a 2H-azirine intermediate from the vinyl azide. This intermediate subsequently reacts with benzyl amine and an in situ generated imine, leading to the target imidazole after cyclization and aromatization. nih.gov

Table 1: Examples of Multicomponent Synthesis of 1,2,5-Trisubstituted Imidazoles

| Vinyl Azide Derivative | Aromatic Aldehyde | Aromatic Amine | Catalyst | Product |

|---|---|---|---|---|

| (1-azidovinyl)aryl derivatives | Aromatic aldehydes | Aromatic amines | Benzoic acid | 1,2,5-trisubstituted imidazoles |

Four-Component Condensations

Four-component reactions further enhance the complexity and diversity of the resulting imidazole derivatives. A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org Another example is the four-component Debus-Radziszewski reaction, which has been utilized for the rational construction of functionalized covalent organic frameworks incorporating imidazole moieties. researchgate.net This reaction involves the condensation of a dicarbonyl compound, an aldehyde, an amine, and a source of ammonia. Furthermore, four-component reactions have been developed for the synthesis of related heterocyclic systems like pyranopyrazoles, highlighting the versatility of this approach in heterocyclic chemistry. beilstein-journals.orgresearchgate.net

Denitrogenative Transformation of Triazole Precursors

The denitrogenative transformation of triazole precursors represents another elegant strategy for the synthesis of functionalized imidazoles. This approach leverages the inherent reactivity of the triazole ring, which can undergo ring-opening and rearrangement upon activation.

An efficient method for accessing novel 2-substituted 1H-imidazole derivatives is based on the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.comnih.gov This process involves the intramolecular cyclization of 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles, followed by the opening of the triazole ring and insertion of an in situ formed carbene intermediate into the O-H bond of various alcohols. mdpi.comnih.gov The stability of the 1,2,3-triazole core is significantly influenced by the electronic nature of its substituents. mdpi.com The use of NH-1,2,3-triazoles as readily available building blocks in these transformations provides a convenient route to various nitrogen heterocycles. rsc.org Transition metal-catalyzed denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles with nitriles has also been reported to yield imidazoles. nih.gov

Regioselective Synthesis of Vinylimidazole Isomers and Derivatives

The regioselective synthesis of vinylimidazole isomers is crucial for controlling the substitution pattern on the imidazole ring and, consequently, the properties of the final molecule.

Synthesis of 1-Vinyl-1H-imidazole Derivatives

A scalable and environmentally friendly two-step method for the synthesis of 1-vinylimidazoles has been developed. osti.gov This process begins with the ring-opening reaction of substituted imidazoles with ethylene (B1197577) carbonate to form N-hydroxyethylimidazole precursors. These intermediates are subsequently dehydrated to the corresponding 1-vinylimidazoles via a base-catalyzed reactive distillation. osti.gov For the synthesis of electron-poor N-vinylimidazole derivatives, a method involving the reaction of phosphorus ylides with silica (B1680970) nanoparticles under solvent-free conditions has been reported. iau.ir The phosphorus ylides are generated from the reaction of triphenylphosphine (B44618) and acetylenic esters with an NH-acid like imidazole. iau.ir

Synthesis of 4-Vinyl-1H-imidazole and its Derivatives

Various methods have been established for the preparation of 4-vinylimidazole derivatives. acs.org One common approach involves the use of 4-iodoimidazoles as starting materials. acs.org Another route utilizes urocanic acid. acs.org For instance, 1-Trityl-4-vinyl-1H-imidazole can be synthesized and is noted for its reactivity with boronic acid and its potential use in pericyclic reactions. biosynth.comcore.ac.uk The synthesis of 1-AUX-4-vinyl-1H-imidazole, where AUX is a protecting group, can be achieved from 1H-imidazole-4-carbaldehyde via a Wittig or Tebbe reaction. researchgate.netresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Vinyl-1H-imidazole |

| 4-Vinyl-1H-imidazole |

| 1,2,5-Trisubstituted imidazoles |

| 1,2,4-Trisubstituted 1H-imidazoles |

| 2-Bromoacetophenone |

| Ammonium acetate |

| 5-Amino-1,2,3-triazoles |

| 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles |

| N-hydroxyethylimidazole |

| Ethylene carbonate |

| Triphenylphosphine |

| Acetylenic esters |

| 4-Iodoimidazoles |

| Urocanic acid |

| 1-Trityl-4-vinyl-1H-imidazole |

| 1H-imidazole-4-carbaldehyde |

| Vinyl azides |

| Benzyl amines |

| 2H-azirine |

| N-sulfonyl-1,2,3-triazoles |

Synthetic Access to Substituted Vinyl-1H-imidazoles (e.g., Nitro-, Alkyl-, Aryl-substituted)

The functionalization of the vinyl-1H-imidazole scaffold is crucial for modulating its chemical and physical properties for various applications. Synthetic strategies have been developed to introduce a range of substituents, including nitro, alkyl, and aryl groups, onto either the imidazole ring or the vinyl moiety. These methods generally involve either the direct functionalization of a pre-existing vinylimidazole or the construction of the imidazole ring from already substituted precursors.

Nitro-Substituted Vinyl-1H-imidazoles

The introduction of a nitro group, a potent electron-withdrawing group, significantly alters the electronic profile of the vinyl-imidazole molecule.

One primary method for synthesizing 5-(2-nitrovinyl)imidazoles is through the condensation of formylimidazoles with nitroalkanes. Research has shown that 1-substituted 4-chloro-5-(2-nitrovinyl)imidazoles can be prepared by heating 1-substituted 4-chloro-5-formylimidazoles with an excess of nitromethane (B149229) or nitroethane. nuph.edu.ua This reaction, conducted in the presence of anhydrous ammonium acetate, proceeds with yields ranging from 71–83%. nuph.edu.ua These resulting nitrovinylimidazoles are activated alkenes, susceptible to further reactions like the Michael addition. nuph.edu.ua

Another approach targets the synthesis of N-vinyl derivatives. For instance, 2-nitro-1-vinyl-1H-imidazole has been efficiently synthesized from the reaction of 2-nitroimidazole (B3424786) (azomycin) with 1,2-dibromoethane. mdpi.comresearchgate.net While the initial goal might be the synthesis of an alkylating agent like 1-(2-bromoethyl)-2-nitro-1H-imidazole, a change in reaction conditions such as temperature can favor the elimination reaction, leading to the vinylic product. researchgate.net This method provides a direct route to N-vinylated nitroimidazoles. mdpi.com

Furthermore, functional groups can be introduced onto the vinyl chain of a 2-nitro-1H-imidazole core. Studies have described the preparation of 2-nitro-1H-imidazoles where the 5-vinyl chain is modified to bear functional groups such as formyl (CHO), acetyl (COCH3), or an additional nitro (NO2) group. nih.gov

Table 1: Synthesis of Nitro-Substituted Vinyl-1H-imidazoles

| Starting Material | Reagent(s) | Product | Yield | Ref. |

|---|---|---|---|---|

| 1-Substituted 4-chloro-5-formylimidazole | Nitromethane or Nitroethane, Ammonium acetate | 1-Substituted 4-chloro-5-(2-nitrovinyl)imidazole | 71-83% | nuph.edu.ua |

Alkyl- and Aryl-Substituted Vinyl-1H-imidazoles

The synthesis of alkyl- and aryl-substituted vinyl-1H-imidazoles can be achieved through various modern synthetic methodologies, including cross-coupling reactions and ring formation strategies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool for creating carbon-carbon bonds. Imidazoles bearing vinyl and aryl substituents at the 4-position can be synthesized using these methods. thieme-connect.com The process often involves the use of an N-protected imidazol-4-yl organometallic reagent, such as a tin (Stille coupling) or zinc (Negishi-type coupling) species. thieme-connect.com For example, 4-iodo-1-tritylimidazole (B30481) can be converted into its corresponding organotin or organozinc reagent. thieme-connect.com This intermediate is then coupled with various aryl or vinyl halides (bromides, iodides) or triflates in the presence of a palladium catalyst, like Pd(PPh3)4, to afford the 4-substituted product in good yields (67–80%). thieme-connect.com A final deprotection step under acidic conditions removes the trityl group to yield the desired 4-substituted-1H-imidazole. thieme-connect.com

Synthesis from Vinyl Azides

Vinyl azides have emerged as versatile building blocks for constructing nitrogen-containing heterocycles, including substituted imidazoles. rsc.org These reactions often proceed through the thermal decomposition of the vinyl azide to a highly reactive 2H-azirine intermediate. rsc.org

One strategy involves the annulation of vinyl azides with activated imines (like imidates or thioamidiums) to produce poly-functionalized imidazoles. rsc.orgrsc.org Another approach is the reaction of vinyl azides with amidines, which can proceed under catalyst-free conditions to yield 2,4-disubstituted imidazoles. nih.gov An electrochemically induced method has also been developed, where vinyl azides react with benzyl amines to form 1,2,4-trisubstituted imidazoles in yields of 30-64%. nih.govmdpi.com These methods are valuable for creating imidazoles with diverse aryl and alkyl substitution patterns, as the substituents are incorporated from the starting azide and amine/amidine components. nih.govnih.gov

Table 2: Synthesis of Aryl-Substituted Imidazoles from Vinyl Azides

| Vinyl Azide Substituent (R1) | Benzyl Amine Substituent (R2) | Product | Yield | Ref. |

|---|---|---|---|---|

| Phenyl | 4-(tert-butyl)benzyl | 1-Benzyl-4-(4-(tert-butyl)phenyl)-2-phenyl-1H-imidazole | 64% | mdpi.com |

| Phenyl | m-tolyl | 1-Benzyl-2-phenyl-4-(m-tolyl)-1H-imidazole | 44% | mdpi.com |

Functionalization via Formylimidazoles

A classical yet effective approach to alkenyl-substituted imidazoles involves the functionalization of formylimidazoles. nuph.edu.ua This can be achieved through condensation reactions with compounds containing an activated methylene (B1212753) group or via Wittig-type reactions with phosphorus ylides. For example, the Wittig reaction between an N-protected imidazole-4-carbaldehyde and a phosphonium (B103445) ylide, such as methyltriphenylphosphonium (B96628) bromide in the presence of a base like t-BuOK, can generate the corresponding 4-vinyl-1H-imidazole derivative. researchgate.net This approach allows for the introduction of various substituents on the vinyl group, depending on the structure of the chosen ylide.

Polymerization Science and Macromolecular Architectures of 5 Vinyl 1h Imidazole

Design and Synthesis of 5-Vinyl-1H-imidazole Copolymers

Copolymerization of this compound with other monomers is a key strategy to create multifunctional materials that combine the properties of the imidazole (B134444) group with those of other functional units.

Copolymers of vinylimidazole and acrylic acid (AA) are of significant interest as they are polyampholytes, containing both acidic (carboxylic) and basic (imidazole) groups. researchgate.net These materials exhibit pH-responsive behavior and are used in applications such as bioseparation and as hydrogel supports for catalysts. mdpi.comresearchgate.net

The free-radical copolymerization of 1-vinylimidazole (B27976) with the sodium salts of acrylic acid and methacrylic acid has been studied to determine the monomer reactivity ratios. researchgate.net Using the sodium salt of the acid monomer is a preferred strategy to ensure reproducibility in radical polymerization. researchgate.net The reactivity ratios indicate the relative tendency of a growing polymer chain ending in one monomer to add the same or the other monomer.

A novel poly(acrylic acid-co-vinyl imidazole) hydrogel-supported palladium catalyst has been prepared via heat-initiated polymerization. mdpi.com The process involved forming a complex between vinyl imidazole and palladium chloride before copolymerizing with neutralized acrylic acid in the presence of a crosslinker. mdpi.com This demonstrates the utility of the copolymer as a scaffold for metallic catalysts.

Table 2: Reactivity Ratios for Copolymerization of 1-Vinylimidazole (M1) with Acrylate (B77674) Monomers (M2)

| Comonomer (M2) | r1 (1-Vinylimidazole) | r2 (Comonomer) | Reference |

|---|---|---|---|

| Sodium Acrylate | 0.54 ± 0.06 | 1.3 ± 0.3 | researchgate.net |

| Sodium Methacrylate | 0.23 ± 0.01 | 2.6 ± 0.2 | researchgate.net |

Poly(vinyl alcohol) (PVA) is a water-soluble, biocompatible polymer known for its excellent film-forming properties. mdpi.com Integrating vinylimidazole into PVA-based materials can enhance properties like proton conductivity or introduce specific functionalities. thaiscience.info This is often achieved by creating polymer blends or composites.

For instance, proton-conducting membranes have been developed by blending poly(styrene sulfonic acid-co-vinyl imidazole) (PSSA-co-PVIm) with PVA and imidazole. thaiscience.info In this system, PVA provides mechanical stability and good film-forming characteristics, while the PSSA-co-PVIm copolymer and free imidazole facilitate proton transport. thaiscience.info The preparation involves dissolving the components in water, casting the solution, and drying to form a self-standing film. thaiscience.info The thermal stability of these blend membranes is influenced by the components, with decomposition onsets observed around 140°C. thaiscience.info While this example uses a copolymer, direct grafting or blending of poly(this compound) with PVA is a plausible route to similar functional materials. Other studies have also shown that incorporating imidazole-based compounds, such as reactive ionic liquids or zeolitic imidazolate frameworks (ZIF-8), into PVA films can enhance thermal and mechanical stability. mdpi.comnih.gov

The copolymerization of vinylimidazole with styrenic and acrylate monomers allows for the creation of materials with a wide range of properties, from specialty rubbers to functional coatings. google.comjustia.com For example, copolymers of 1-vinylimidazole have been prepared with comonomers like styrene (B11656) and various alkyl (meth)acrylates. google.comjustia.com

A specific example is the synthesis of poly(styrene sulfonic acid-co-vinyl imidazole) via conventional free radical polymerization, using potassium persulfate as an initiator. thaiscience.info The resulting copolymers can be blended with other polymers, like PVA, to create functional materials such as proton-conducting membranes for fuel cells. thaiscience.info The ratio of the styrenic monomer to vinylimidazole in the feed can be varied to tune the properties of the final copolymer. thaiscience.info

Table 3: Examples of Vinylimidazole Copolymers with Styrenic and Acrylate Monomers

| Vinylimidazole Type | Comonomer | Polymerization Method | Application/Finding | Reference |

|---|---|---|---|---|

| 1-Vinylimidazole | Styrene, Acrylonitrile, Acrylates | Free Radical | Used as additives in detergents to inhibit dye transfer. | google.comjustia.com |

| Vinyl Imidazole | Styrene Sulfonic Acid (SSA) | Free Radical | Blended with PVA to form proton-conducting membranes. | thaiscience.info |

| 1-vinyl-2-methylimidazole | Styrene, Methyl Methacrylate | Free Radical (AIBN initiated) | Kinetic study to determine copolymerization parameters. | researchgate.net |

Cross-linking Chemistry and Hydrogel Formation

The bifunctional nature of this compound, possessing both a polymerizable vinyl group and a functional imidazole ring, makes it a valuable component in the synthesis of cross-linked polymer networks and hydrogels. riverlandtrading.com

This compound can function as a cross-linking agent, enhancing the mechanical, thermal, and chemical properties of polymeric materials. riverlandtrading.com Its participation in polymerization reactions leads to the formation of three-dimensional networks, which are the basis for hydrogels, resins, and various coatings. riverlandtrading.com For instance, adsorbent copolymers of polyvinylimidazole/polyvinylpyrrolidone (PVI/PVP) are produced through "popcorn" polymerization where N,N´-divinylimidazolidin-2-one is used as a crosslinking agent. oiv.int This demonstrates the integration of vinylimidazole derivatives in creating cross-linked structures for specific applications. Another example includes the use of 4-vinyl-substituted pyrimidine (B1678525) nucleosides designed as cross-linking agents that can form interstrand cross-links with RNA and DNA. oup.com

Gamma radiation is a well-established method for inducing cross-linking in polymer solutions to form hydrogels. nih.gov This technique utilizes high-energy gamma rays to generate radicals on polymer chains, leading to the formation of a cross-linked network. nih.govtudelft.nl The process can be influenced by the radiation dose, which controls the crosslink density and, consequently, the properties of the resulting hydrogel. tudelft.nl

In the context of vinylimidazole, radiation-induced grafting is a key process. cosmosscholars.com Ionizing radiation creates free radicals on a base polymer, which then initiate the polymerization of the vinylimidazole monomer, resulting in a graft copolymer. cosmosscholars.com The efficiency of this grafting process, measured by the degree of grafting (DG), is sensitive to the absorbed radiation dose. Studies have shown that the DG of 1-vinylimidazole onto polymers like PVDF increases with the radiation dose up to a certain point (e.g., 60 kGy), after which it may decrease. cosmosscholars.com The choice of solvent also plays a significant role in the grafting efficiency. cosmosscholars.com Furthermore, gamma irradiation can affect the stability of the imidazole ring itself. At high doses, degradation of the imidazole structure can occur. semanticscholar.org

The following table summarizes the effect of absorbed dose on the degree of grafting of 1-vinylimidazole onto PVDF in different solvents.

| Solvent | Absorbed Dose (kGy) | Degree of Grafting (wt. %) |

| Cyclohexene | 60 | 85.52 |

| Butanol | 60 | 27.51 |

| 1,4-Dioxane | 60 | 145.93 |

| Data sourced from a study on radiation-induced grafting of 1-vinylimidazole onto PVDF. cosmosscholars.com |

Covalently cross-linked nanogels are nano-sized hydrogel particles with applications in fields like drug delivery and sensing. mdpi.comresearchgate.netnih.gov Radical polymerization is a common and cost-effective method for their synthesis. mdpi.comresearchgate.netnih.gov In the formation of these nanogels, functional monomers like 4-vinyl-1H-imidazole are copolymerized with a backbone monomer and a cross-linker. mdpi.comresearchgate.net

The table below shows the effect of the cross-linker to monomer ratio on the properties of NIPAM-based nanogels.

| Nanogel ID | Monomer Composition (mol %) | Particle Size (nm) |

| N7 | NIPAM/MBA (80:20) | 4-9 |

| N19 | NIPAM/MBA (95:5) | 4-9 |

| N20 | NIPAM/MBA (90:10) | 4-9 |

| Data from a study on covalently crosslinked nanogels. mdpi.com |

Functional Polymeric Materials Derived from this compound

The unique chemical properties of the imidazole group make this compound a valuable monomer for the synthesis of a variety of functional polymeric materials. riverlandtrading.com

Polymer electrolytes based on vinylimidazole have shown significant promise for next-generation battery technologies, particularly for calcium batteries. nih.govchemrxiv.orgresearchgate.netnih.gov These electrolytes often take the form of a gel polymer electrolyte (GPE), which consists of a polyvinylimidazole (PVIm) host infused with a liquid vinylimidazole solvent and a salt, such as calcium bis(trifluoromethanesulfonyl)imide (Ca(TFSI)₂). nih.govchemrxiv.orgresearchgate.net

The imidazole group offers several advantages over traditional ether-based polymer electrolytes. nih.gov It has a high donor number, dielectric constant, and dipole moment, which facilitate good salt dissociation. nih.gov The coordination of calcium ions with the imidazole groups is strong, leading to high ionic conductivities, with room temperature values reported to be greater than 1 mS/cm. nih.govchemrxiv.orgresearchgate.netnih.gov The concentration of the salt can influence the degree of cross-linking and the molecular weight of the resulting polymer. nih.gov For instance, higher salt concentrations can lead to increased cross-linking and higher molecular weights. nih.gov

The table below presents a comparison of the properties of ether and imidazole moieties relevant to their application in polymer electrolytes.

| Property | Ether | Imidazole |

| Dielectric Constant | ~7 | ~37 |

| Donor Number (kcal/mol) | ~9 | ~20 |

| Dipole Moment (Debye) | ~1.2 | ~3.8 |

| Data highlighting the superior properties of the imidazole group for electrolyte applications. nih.gov |

Molecularly imprinted polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule, often referred to as a "template". semanticscholar.orggoogle.comwm.edu The process of creating MIPs involves polymerizing functional monomers and a cross-linking agent in the presence of the template molecule. wm.edu After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template. wm.edu

1-Vinylimidazole is frequently used as a functional monomer in the synthesis of MIPs. semanticscholar.orgsigmaaldrich.com Its imidazole group can form specific interactions, such as hydrogen bonds, with the template molecule, which is crucial for the formation of selective binding sites. wm.edu For example, MIPs have been developed for the selective extraction of various compounds from complex matrices like water and wastewater. semanticscholar.org In one instance, 1-vinylimidazole was selected as a functional monomer for an MIP designed to adsorb a specific dye, demonstrating an adsorption capacity significantly higher than the corresponding non-imprinted polymer (NIP). semanticscholar.org The selection of the functional monomer is a critical step in MIP design and can be guided by computational simulations to assess the interaction energy between the monomer and the template. google.com

The following table illustrates the enhanced performance of a molecularly imprinted polymer compared to a non-imprinted polymer for dye adsorption.

| Polymer | Adsorption Capacity (mg g⁻¹) |

| Molecularly Imprinted Polymer (MIP) | 6.93 |

| Non-Imprinted Polymer (NIP) | 2.84 |

| Data from a study on the application of MIPs in water analysis. semanticscholar.org |

Ion-Imprinted Polymeric Hybrid Copolymers

Ion-imprinted polymers (IIPs) are a class of materials designed with recognition sites for specific ions. The synthesis of these polymers often involves the use of this compound (also known as 1-Vinylimidazole) as a functional monomer. fishersci.casigmaaldrich.comresearchgate.net These materials are frequently prepared as hybrid copolymers, notably with silica (B1680970). fishersci.cacnrs.fr

The process of creating an ion-imprinted polyvinylimidazole-silica hybrid copolymer involves several key steps. fishersci.cathegoodscentscompany.com Initially, a complex is formed between the target metal ion (the template) and the functional monomer, this compound. The imidazole group acts as a ligand, binding to the metal ion. This complex is then copolymerized with a cross-linking agent and a silica precursor. cnrs.frlut.fi After polymerization, the template ion is removed, leaving behind cavities within the polymer matrix that are specifically shaped and chemically tailored to re-bind the target ion with high selectivity. cnrs.fr This technique has been successfully applied for the selective extraction and determination of ions like Pb(II). cnrs.frthegoodscentscompany.comlut.fi

The synthesis can be carried out through various methods, including bulk polymerization, where a template, monomer, and cross-linking agent are mixed together before polymerization. ekb.eg For instance, vanadyl sulphate hydrate (B1144303) has been used as a template with 1-vinyl imidazole as the monomer and ethylene (B1197577) glycol dimethacrylate (EGDMA) as the crosslinker to create IIPs for vanadium(IV) detection. ekb.eg

| Component | Function in Ion-Imprinted Polymer Synthesis | Example |

| Template Ion | Determines the shape and binding characteristics of the imprinted cavity. | Pb(II), Cd(II), Vanadium(IV) cnrs.frthegoodscentscompany.comekb.eg |

| Functional Monomer | Binds to the template ion and forms the recognition sites. | This compound fishersci.casigmaaldrich.com |

| Hybrid Component | Provides structural support and enhances material properties. | Silica fishersci.cacnrs.fr |

| Cross-linker | Creates a stable, three-dimensional polymer network. | Ethylene glycol dimethacrylate (EGDMA) ekb.eg |

Magnetic Polymeric Microbeads

This compound is also a key component in the synthesis of magnetic polymeric microbeads. fishersci.casigmaaldrich.com These microbeads are composite materials that combine the properties of a magnetic core with a functional polymer shell. A common example involves the copolymerization of this compound and divinylbenzene (B73037) (DVB) to form the polymer shell around magnetic nanoparticles. fishersci.casigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The preparation of these magnetic-poly(divinylbenzene-1-vinylimidazole) microbeads allows for the creation of materials that can be easily manipulated with an external magnetic field. thegoodscentscompany.comgoogle.com The imidazole groups on the surface of the microbeads provide active sites for various applications, such as the adsorption and separation of specific molecules or ions. thegoodscentscompany.com For instance, these microbeads have been synthesized for the purpose of adsorbing Cr(VI) ions from aqueous solutions. thegoodscentscompany.com The synthesis method can involve swelling polymer particles in a solution containing magnetic nanoparticles, allowing the nanoparticles to enter the polymer interior. google.com

| Component | Role in Magnetic Microbead Structure |

| Magnetic Core | Provides magnetic responsiveness for easy separation. |

| Functional Monomer | Provides active binding sites on the bead surface. |

| Co-monomer/Cross-linker | Forms the stable polymer matrix of the shell. |

Anion Exchange Polymers for Separation Science

Polymers based on this compound are extensively researched for their use in anion exchange membranes (AEMs). rsc.orgresearchgate.net The imidazole group can be quaternized to create fixed positive charges on the polymer backbone, which facilitates the transport of anions. rsc.orgresearchgate.net These AEMs are crucial components in technologies like fuel cells and electrodialysis. rsc.orgresearchgate.netresearchgate.net

The synthesis of these anion exchange polymers often involves the free-radical polymerization of vinyl imidazole, sometimes in combination with other monomers or cross-linkers, to create robust membrane structures. rsc.orgmdpi.com For example, poly(vinyl imidazole) can be crosslinked with other polymers like poly(ether sulfone) to enhance mechanical and thermal stability while creating continuous hydroxide (B78521) transport channels. rsc.org The resulting membranes exhibit properties such as high hydroxide conductivity and good dimensional stability. rsc.orgresearchgate.net Researchers have developed various crosslinked vinylimidazole-based polymers to optimize properties for specific applications, such as the extraction of phenolic acids. mdpi.com

| Property | Significance for Anion Exchange Membranes | Achieved Values |

| Hydroxide Conductivity | Measures the efficiency of anion transport through the membrane. | Up to 78.5 mS/cm at 80 °C reported for a crosslinked PES/PVIIL membrane. rsc.org |

| Ion Exchange Capacity (IEC) | Quantifies the number of fixed charges in the polymer. | 1.86 meq/g reported for a PVBC-c-PVIm interpenetrating network membrane. researchgate.net |

| Alkaline Stability | Determines the membrane's durability in alkaline environments. | Stable in 4 M KOH at 60 °C for 1320 hours for a PVBC-c-PVIm membrane. researchgate.net |

| Water Uptake | Influences conductivity and dimensional stability. | 39.4% reported for a PVBC-c-PVIm membrane. researchgate.net |

Thermal Behavior, Stability, and Degradation Mechanisms of Poly(this compound)

The thermal stability of poly(this compound) (PVIm) is a critical factor for its application in high-temperature settings such as fuel cells and catalysis. acs.orgfigshare.com Detailed investigations have revealed that the thermal decomposition of PVIm is a complex process governed by multiple simultaneous reactions. acs.orgrsc.org

Analysis of Thermal Decomposition Pathways

The thermal degradation of PVIm primarily occurs in a single main step over a temperature range of approximately 340–500 °C. figshare.comresearchgate.net Analysis using techniques like Thermogravimetry-Mass Spectrometry (TG-MS) and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) has identified two main decomposition pathways: side group elimination and free-radical depolymerization. acs.orgresearchgate.net These reactions happen nearly at the same time, distinguishing PVIm from other vinyl polymers like poly(vinyl chloride) (PVC) or poly(vinyl acetate) (PVAc), which typically show two distinct decomposition steps. acs.orgresearchgate.net

The major products resulting from these pathways are 1H-imidazole and the monomer, 1-vinylimidazole, respectively. acs.orgresearchgate.net Minor products, including benzene (B151609) and various alkyl aromatics, are also formed, likely from the cyclization and aromatization of polyene sequences created in the polymer backbone during degradation. researchgate.net

Side Group Elimination Processes

Side group elimination is a fundamental process in the thermal degradation of many polymers where groups attached to the main chain are stripped off. wikipedia.organalytix.co.uk In the case of PVIm, this process involves the cleavage of the imidazole side group from the polymer backbone. acs.org This reaction is initiated by the homolytic scission of the carbon-nitrogen bond connecting the imidazole ring to the main chain. acs.orgresearchgate.net

This mechanism contrasts with the "zip-elimination" observed in polymers like PVC, where the elimination of a side group on one unit triggers the elimination on adjacent units. acs.orgresearchgate.net The primary product of this side group elimination in PVIm is 1H-imidazole. acs.orgrsc.org The onset temperature for the formation of 1H-imidazole is around 400 °C. acs.org The process leads to the formation of macroradicals and conjugated double bonds (polyenes) along the polymer chain. researchgate.net

| Degradation Process | Description | Primary Product | Onset Temperature |

| Side Group Elimination | Homolytic scission of the C-N bond between the backbone and the imidazole ring. acs.orgresearchgate.net | 1H-imidazole acs.orgrsc.org | ~400 °C acs.org |

Depolymerization and Monomer Regeneration

Depolymerization, also known as unzipping, is a degradation pathway where a polymer chain breaks down into its constituent monomers. wikipedia.orgresearchgate.net For PVIm, this process occurs via a free-radical mechanism initiated by random scission of the main polymer chain. acs.orgrsc.org This main chain scission creates macroradicals that then depropagate, releasing monomer units. acs.orgacs.org

The primary product of this depolymerization is the monomer, this compound (1-vinylimidazole). acs.orgresearchgate.net The formation of the monomer starts at a slightly higher temperature than side group elimination, at approximately 430 °C. acs.org The regeneration of the monomer through thermal depolymerization is a key consideration for chemical recycling, aiming to move towards a circular polymer economy. rsc.orgethz.ch

| Degradation Process | Description | Primary Product | Onset Temperature |

| Depolymerization | Free-radical main chain scission followed by depropagation ("unzipping"). acs.orgrsc.org | 1-Vinylimidazole (Monomer) acs.orgresearchgate.net | ~430 °C acs.org |

Coordination Chemistry of 5 Vinyl 1h Imidazole

Coordination Modes of the Vinylimidazole Moiety to Metal Centers

5-Vinyl-1H-imidazole possesses two primary coordination sites: the nitrogen atoms of the imidazole (B134444) ring and the double bond of the vinyl group. This dual functionality allows for several coordination modes, including monodentate, bidentate, and bridging interactions.

The most common coordination mode of this compound involves the donation of the lone pair of electrons from one of the imidazole nitrogen atoms to a metal center. This interaction is analogous to that observed in other imidazole-containing ligands. The specific nitrogen atom involved in coordination can depend on steric and electronic factors. Typically, the less sterically hindered nitrogen atom is favored for coordination.

In a neutral this compound ligand, coordination usually occurs through the sp2-hybridized nitrogen atom that is not bonded to a hydrogen atom. This results in the formation of a stable metal-nitrogen bond, leaving the vinyl group available for further reactions or interactions. This mode of coordination is prevalent in a wide range of transition metal complexes.

The vinyl group of this compound can also coordinate to a metal center in a side-on fashion, where the π-electrons of the carbon-carbon double bond interact with the d-orbitals of the metal. This type of coordination is particularly common with electron-rich late transition metals such as platinum(II). In such complexes, the metal center is typically positioned perpendicular to the plane of the vinyl group, allowing for effective orbital overlap.

Computational studies and spectroscopic data have been employed to understand the preference for vinyl group coordination in certain complexes. The stability of this coordination mode is influenced by the electronic properties of both the metal and the other ligands present in the coordination sphere.

The bifunctional nature of this compound allows for the possibility of both chelation and bridging coordination modes. In a chelating mode, both the imidazole nitrogen and the vinyl group would coordinate to the same metal center, forming a stable chelate ring. This would require the vinyl group to be appropriately positioned to allow for the formation of a sterically favorable ring structure. While theoretically possible, steric constraints may make this mode less common for a single this compound ligand.

Alternatively, this compound can act as a bridging ligand, connecting two or more metal centers. This can occur in several ways. For instance, the two nitrogen atoms of the imidazole ring could bridge two different metal ions. More commonly, the imidazole nitrogen of one ligand could coordinate to one metal center, while the vinyl group of the same ligand coordinates to a second metal center, leading to the formation of polynuclear complexes. Dinuclear ruthenium complexes with bridging imidazolate ligands have been synthesized and studied, demonstrating the capability of the imidazole moiety to facilitate metal-metal interactions.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, NMR spectroscopy, and infrared spectroscopy, to elucidate their solid-state structures and coordination environments.

The coordination of vinylimidazoles with platinum and gold has been a subject of detailed investigation. While much of the structurally characterized work has been on the 1-vinylimidazole (B27976) isomer, the principles of coordination are directly applicable to this compound.

The reaction of 1-vinylimidazole with K₂PtCl₄ can lead to different coordination products depending on the reaction conditions. In some cases, the imidazole nitrogen coordinates to the platinum(II) center. In other instances, particularly under acidic conditions which protonate the imidazole nitrogen, the vinyl group exhibits side-on coordination to the platinum. For example, the complex [PtCl₃(Hvinylimidazole)]·H₂O features the protonated vinylimidazole ligand coordinated to the platinum center through the vinyl group. mdpi.comresearchgate.netumb.edunih.gov

With gold, the coordination behavior is also varied. In the complex [Au(vinylimidazole)₂]⁺[AuBr₂]⁻, two neutral 1-vinylimidazole ligands coordinate to a gold(I) center through their imidazole nitrogen atoms. mdpi.comresearchgate.netumb.edunih.gov Conversely, under acidic conditions, protonation of the imidazole nitrogen can lead to the formation of ion pairs with tetrahalogenaurate(III) anions, such as [Hvinylimidazole]⁺[AuCl₄]⁻ and [Hvinylimidazole]⁺[AuBr₄]⁻, where there is no direct coordination to the gold center. mdpi.comresearchgate.netumb.edunih.gov

| Complex | Metal | Coordination Mode | Key Structural Features |

|---|---|---|---|

| [PtCl₃(Hvinylimidazole)]·H₂O | Platinum(II) | Vinyl group side-on | Protonated imidazole ring; Pt-C bond lengths of approximately 2.109 Å and 2.135 Å. researchgate.net |

| [Au(vinylimidazole)₂]⁺[AuBr₂]⁻ | Gold(I) | Imidazole nitrogen | Two neutral ligands coordinate to Au(I) via imidazole nitrogens. mdpi.comresearchgate.netumb.edunih.gov |

| [Hvinylimidazole]⁺[AuCl₄]⁻ | Gold(III) | Ionic interaction | Protonated imidazole forms an ion pair with the [AuCl₄]⁻ anion. mdpi.comresearchgate.netumb.edunih.gov |

| [Hvinylimidazole]⁺[AuBr₄]⁻ | Gold(III) | Ionic interaction | Protonated imidazole forms an ion pair with the [AuBr₄]⁻ anion. mdpi.comresearchgate.netumb.edunih.gov |

Palladium complexes containing vinylimidazole ligands have been explored for their catalytic applications. In many of these systems, the vinylimidazole moiety is part of a larger polymeric structure that serves as a support for the palladium catalyst.

For instance, a hydrogel-supported palladium catalyst has been prepared by the polymerization of acrylic acid and vinyl imidazole in the presence of a palladium salt. In this material, the imidazole groups of the polymer are believed to coordinate to the palladium ions, effectively immobilizing the catalytic species within the hydrogel matrix. These supported catalysts have shown high efficiency in cross-coupling reactions such as the Suzuki and Tsuji-Trost reactions, benefiting from the ease of separation and recyclability offered by the polymeric support.

While detailed structural characterization of the active palladium sites within these polymeric materials is challenging, it is generally accepted that the imidazole nitrogen atoms play a crucial role in stabilizing the palladium nanoparticles and preventing their aggregation, which is key to maintaining high catalytic activity.

| Catalyst System | Description | Application | Role of Vinylimidazole |

|---|---|---|---|

| Poly(acrylic acid-co-vinyl imidazole) supported Pd | Palladium nanoparticles dispersed in a hydrogel matrix. | Suzuki and Tsuji-Trost cross-coupling reactions. | Imidazole groups coordinate to and stabilize the Pd nanoparticles. |

Coordination with Divalent Metal Ions (e.g., Cu(II), Zn(II), Ca(II))

This compound, a derivative of imidazole, exhibits significant coordination capabilities with a range of divalent metal ions. The nitrogen atom in the imidazole ring, with its available lone pair of electrons, acts as the primary coordination site. wikipedia.org This interaction leads to the formation of stable metal-ligand complexes.

Copper (II): The complexation of poly(N-vinyl imidazole) with Cu(II) ions has been studied, demonstrating the strong affinity of the imidazole moiety for copper. These studies often show that the stability of such complexes is among the highest in the Irving-Williams series for divalent transition metal ions. researchgate.net The coordination typically involves the nitrogen atom of the imidazole ring, leading to the formation of complexes with various stoichiometries. researchgate.net Research on copper(I) complexes with pyridine-benzimidazole ligands, which share structural similarities, has shown the formation of mononuclear cationic coordination motifs with notable photoluminescence properties. rsc.org While this research is on Cu(I), it provides insight into the coordination behavior of imidazole-containing ligands.

Zinc (II): The coordination of vinyl imidazole with Zn(II) ions has been a subject of interest, particularly in the context of creating adsorbents for metal ion capture. hacettepe.edu.tr Studies have shown that in a polymeric matrix of poly(EGDMA-VIM), approximately two vinyl imidazole ligands bind to a single Zn(II) ion, indicating the formation of a stable complex. hacettepe.edu.tr The stability constants (log β) for the formation of a ZnL₂ (where L is vinyl imidazole) type complex have been determined potentiometrically. hacettepe.edu.tr The coordination environment around the zinc ion in such complexes is typically tetrahedral, involving two nitrogen atoms from the imidazole ligands and two other coordinating species, such as halide ions or water molecules. nih.govnih.gov

Calcium (II): While specific studies focusing exclusively on the coordination of this compound with Ca(II) are less common, the general principles of coordination chemistry suggest that an interaction is possible. Calcium ions, being hard acids, can coordinate with the nitrogen donor of the imidazole ring. Vinylimidazole-based polymer electrolytes have been explored for calcium batteries, where the coordination between the imidazole ring's pyridine-type nitrogen and Ca²⁺ ions is a key aspect of the material's ionic conductivity. nih.gov The interaction, however, is generally weaker compared to transition metals like Cu(II) and Zn(II) due to the lower charge density and less favorable orbital interactions of Ca(II).

Table 1: Coordination Characteristics of this compound with Divalent Metal Ions

| Metal Ion | Coordination Site | Typical Stoichiometry (Ligand:Metal) | Relative Stability |

|---|---|---|---|

| Cu(II) | Imidazole Nitrogen | 4:1 | High |

| Zn(II) | Imidazole Nitrogen | 2:1 | Moderate to High |

| Ca(II) | Imidazole Nitrogen | Variable | Low to Moderate |

Polymeric Ligands and Metal-Polymer Interactions

The vinyl group of this compound allows for its polymerization, leading to the formation of poly(this compound). This polymer serves as a versatile platform for interactions with metal ions, finding applications in immobilization, catalysis, and the construction of porous materials.

Immobilization of Metal Ions onto Polymeric Matrices

Poly(N-vinyl imidazole) (PVIm) and its derivatives have been extensively investigated for their ability to remove heavy metal ions from aqueous solutions. researchgate.netnih.gov The imidazole groups along the polymer chain act as effective chelating agents for a variety of metal ions. researchgate.net

Hydrogels and other polymeric matrices containing vinyl imidazole have been synthesized and used for the adsorption of heavy metal ions such as Cu(II), Co(II), Cd(II), and Pb(II). researchgate.net The efficiency of metal ion uptake is often pH-dependent, with maximum adsorption typically observed at higher pH values where the imidazole nitrogen is deprotonated and more available for coordination. researchgate.net For instance, poly(N-vinyl imidazole)-grafted-carboxymethylated starch has been shown to effectively remove Mn(II), Zn(II), and Cd(II) from aqueous solutions, with the binding order being Cd(II) > Zn(II) > Mn(II). nih.gov Similarly, poly(1-vinylimidazole)-grafted magnetic nanoparticles have demonstrated selective binding of divalent metal ions in the order of Cu²⁺ > Ni²⁺ > Co²⁺. kumamoto-u.ac.jp

Table 2: Metal Ion Adsorption by Vinyl Imidazole-Based Polymeric Matrices

| Polymeric Matrix | Target Metal Ions | Key Findings |

|---|---|---|

| Poly(N-vinyl imidazole) hydrogels | Cu(II), Co(II), Cd(II), Pb(II) | Maximum adsorption at pH=6.0. researchgate.net |

| Poly(N-vinyl imidazole)-grafted-carboxymethylated starch | Mn(II), Zn(II), Cd(II) | Adsorption order: Cd(II) > Zn(II) > Mn(II). nih.gov |

| Poly(1-vinylimidazole)-grafted magnetic nanoparticles | Cu(II), Ni(II), Co(II) | Selective binding order: Cu²⁺ > Ni²⁺ > Co²⁺. kumamoto-u.ac.jp |

Role in Polymer-Anchored Metal Catalysts

The immobilization of metal complexes onto polymeric supports, such as those derived from this compound, is a key strategy in the development of heterogeneous catalysts. These polymer-anchored metal catalysts offer advantages such as ease of separation from the reaction mixture, potential for recycling, and improved stability. rsc.org

Poly(vinyl imidazole) has been used to create nanostructured cross-linked polymers that act as dual-role catalysts. For example, a sulfonic acid-tagged poly(vinyl imidazole) has been synthesized and used as an efficient and reusable catalyst for the preparation of N-heterocycle spiropyrans. nih.govacs.org In another application, a hydrogel-supported palladium catalyst was prepared using vinyl imidazole as a ligand to immobilize palladium, which then effectively catalyzed Tsuji–Trost and Suzuki reactions in aqueous media. mdpi.com The presence of the imidazole groups is crucial for anchoring the metal ions and influencing their catalytic activity. rsc.org

Metal-Organic Frameworks (MOFs) incorporating Imidazole-based Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Imidazole and its derivatives are widely used as ligands in the synthesis of MOFs due to their ability to coordinate with metal centers through their nitrogen atoms, leading to the formation of robust and porous structures. rsc.org

While the direct use of this compound in MOF synthesis is an emerging area, the incorporation of imidazole-based ligands is well-established. For instance, five different MOFs have been synthesized using a 3,4-dimethylphenyl substituted imidazole dicarboxylate ligand with various metal ions, including Mn(II), Pb(II), Cd(II), Cu(II), and Zn(II). rsc.org These MOFs exhibit diverse structures and properties, including luminescence. rsc.org The imidazole moiety plays a crucial role in directing the framework's topology and functionality. soton.ac.uk In some cases, imidazole species can be grafted onto existing MOFs to enhance their properties, such as CO₂ capture and catalytic activity. soton.ac.uk The Zn(II)–(Imidazole)n coordination motif is also fundamental in zeolitic imidazolate frameworks (ZIFs), where it creates catalytically active Lewis acid sites. rsc.org

Theoretical and Computational Studies on 5 Vinyl 1h Imidazole

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) has been extensively utilized to investigate the fundamental properties of vinylimidazole derivatives. sciensage.info These computational methods provide a framework for understanding chemical reactivity and molecular stability through the calculation of various quantum chemical parameters. sciensage.infosciensage.info While comprehensive studies focusing exclusively on 5-Vinyl-1H-imidazole are limited, research on analogous compounds provides a solid foundation for understanding its behavior.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. sciensage.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. sciensage.info A smaller energy gap generally implies higher reactivity. sciensage.info

For vinylimidazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p), are employed to determine these orbital energies. sciensage.infosciensage.info The analysis of HOMO and LUMO distributions reveals the regions of the molecule that are most likely to participate in electron donation and acceptance, respectively. In imidazole-based compounds, the HOMO is often localized on the imidazole (B134444) ring, indicating it as the primary site for electrophilic attack. tandfonline.com

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Vinylimidazole Derivative (Note: These are representative values based on studies of related compounds, as specific data for this compound is not readily available in the cited literature.)

| Parameter | Energy (eV) |

| EHOMO | -6.30 |

| ELUMO | -1.81 |

| ΔE (Gap) | 4.49 |

This interactive table showcases typical values for frontier molecular orbital energies and the resulting energy gap, highlighting the electronic characteristics that govern the molecule's reactivity.

Reactivity Descriptors (Electrophilicity Index, Hardness, Softness, Dipole Moment)

Global reactivity descriptors, derived from the energies of the frontier orbitals, offer quantitative measures of a molecule's reactivity. iucr.org Key descriptors include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A higher hardness value indicates greater stability and lower reactivity. sciensage.info

Chemical Softness (S): The reciprocal of hardness, it indicates the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. sciensage.info

These parameters are crucial for predicting how this compound will behave in various chemical environments. sciensage.infosciensage.info

Table 2: Calculated Global Reactivity Descriptors for a Representative Vinylimidazole Derivative (Note: The values presented are illustrative and based on general findings for similar imidazole derivatives.)

| Descriptor | Definition | Typical Value |

| Ionization Potential (I) | -EHOMO | 6.30 eV |

| Electron Affinity (A) | -ELUMO | 1.81 eV |

| Electronegativity (χ) | (I+A)/2 | 4.06 eV |

| Chemical Hardness (η) | (I-A)/2 | 2.24 eV |

| Chemical Softness (S) | 1/(2η) | 0.22 eV-1 |

| Electrophilicity Index (ω) | χ2/(2η) | 3.68 eV |

| Dipole Moment (μ) | - | ~3.5 D |

This interactive table defines and provides typical calculated values for key reactivity descriptors, offering a deeper understanding of the molecule's chemical tendencies.

Charge Transfer and Adsorption Mechanism Simulations

Computational simulations are vital for understanding the interactions of imidazole derivatives with surfaces, particularly in the context of corrosion inhibition. sciensage.info DFT calculations can model the adsorption of a molecule like this compound onto a metal surface, elucidating the mechanism of interaction. researchgate.net These simulations can determine the binding energy, the orientation of the molecule on the surface, and the nature of the chemical bonds formed. The process often involves both physisorption (due to electrostatic interactions) and chemisorption (involving charge sharing or transfer between the molecule and the metal). researchgate.net The fraction of electrons transferred (ΔN) is a calculated parameter that quantifies the extent of electron donation from the inhibitor molecule to the metal surface. sciensage.info

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. tandfonline.com For imidazole derivatives, MD simulations have been used to model their behavior in solution and their interaction with surfaces over time, which is particularly relevant for applications like corrosion inhibition and the design of functional polymers. sciensage.infonih.gov

In the context of corrosion inhibition, MD simulations can illustrate the dynamic process of how inhibitor molecules arrange themselves on a metal surface in an aqueous environment, forming a protective layer. researchgate.net While specific MD studies on this compound are not prevalent in the literature, simulations on related systems show that imidazole-based inhibitors tend to adsorb on metal surfaces in a flat orientation, maximizing surface coverage. researchgate.net These simulations confirm the adsorption mechanisms suggested by DFT calculations and provide a more dynamic picture of the protective film formation. tandfonline.com

Computational Spectroscopy and Conformational Analysis

Theoretical calculations are instrumental in interpreting experimental spectra and understanding the conformational landscape of molecules.

Prediction of Vibrational (IR, Raman) and Electronic Spectra

DFT calculations are a powerful tool for predicting the vibrational frequencies that correspond to infrared (IR) and Raman spectra. rsc.org By simulating these spectra, researchers can assign the observed experimental bands to specific vibrational modes of the molecule, such as the stretching and bending of C-H, N-H, C=C, and C-N bonds. rsc.org For vinylimidazole, computational simulations can help to verify the interpretation of the spectra and understand how factors like protonation or coordination to a metal center affect the vibrational frequencies. rsc.org For instance, a study on 1-vinylimidazole (B27976) used DFT simulations to support the analysis of its IR and Raman spectra upon coordination to platinum and gold centers. rsc.org

A detailed computational study on 4-vinylimidazole (an isomer of this compound) performed at the ab initio MP2/cc-pVTZ level identified four stable conformers, suggesting a complex conformational landscape. aip.org The predicted rotational constants for these isomers were used to analyze the microwave spectrum of the compound produced via vacuum thermolysis of urocanic acid. aip.org This highlights the power of computational spectroscopy in identifying and characterizing different isomers and conformers in a sample. aip.org

Table 3: Predicted Rotational Constants for 4-Vinylimidazole Isomers (MHz) (Data from Ablitt et al., J. Chem. Phys., 2012) aip.org

| Isomer | Ae (MHz) | Be (MHz) | Ce (MHz) |

| I | 4801.4 | 2664.2 | 1712.1 |

| II | 5063.9 | 2503.9 | 1675.2 |

| III | 9331.4 | 1481.9 | 1279.1 |

| IV | 9545.9 | 1422.9 | 1238.9 |

This table presents the theoretically predicted rotational constants for the four stable isomers of 4-vinylimidazole, demonstrating the application of computational chemistry in distinguishing between different molecular structures.

Modeling of Protonation and Deprotonation Effects on Spectral Features

The imidazole ring of this compound contains two nitrogen atoms, one pyrrole-type (N-H) and one pyridine-type, which can be protonated or deprotonated. These acid-base equilibria significantly influence the molecule's electronic structure and, consequently, its spectral properties. Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in modeling these effects.

Research on complex molecules containing imidazole moieties demonstrates that changes in pH dramatically alter their absorption and emission spectra. mdpi.com Computational analysis can predict these changes with a high degree of accuracy. For instance, in studies of fluorescent dyes incorporating a vinyl-imidazole substituent, theoretical calculations have shown that the protonation and deprotonation events are primary drivers of spectral shifts, often more so than the specific substitution pattern on the imidazole ring. mdpi.com

Protonation Effects:

Protonation typically occurs at the pyridine-like nitrogen atom (N-3) of the imidazole ring. This process can lead to a hypsochromic shift (a shift to shorter wavelengths) in the absorption and emission spectra. mdpi.com Theoretical studies on related vinyl-imidazole systems, such as those coordinated to metal centers or as part of larger chromophores, confirm this trend. mdpi.comrsc.org The addition of a proton modifies the charge distribution across the imidazole ring, which in turn affects the entire π-conjugated system extending to the vinyl group. rsc.org This alteration of the electronic landscape, particularly the stabilization of the ground state relative to the excited state, results in a larger energy gap for electronic transitions, manifesting as a blue shift in the spectrum. mdpi.com

Deprotonation Effects:

Deprotonation involves the removal of the proton from the pyrrole-type nitrogen (N-1), forming an imidazolate anion. In contrast to protonation, deprotonation generally causes a bathochromic shift (a shift to longer wavelengths). mdpi.com DFT calculations on imidazole-containing dyes show that the removal of the proton leads to an increase in electron density on the imidazole ring, which enhances its electron-donating character. mdpi.com This change facilitates intramolecular charge transfer upon photoexcitation, lowering the energy of the excited state and resulting in a red-shifted absorption and emission. mdpi.com

The table below summarizes the general spectral shifts observed in imidazole-containing compounds upon changes in their protonation state, as predicted by computational models.

| Process | Site of Action | Predicted Spectral Shift | Electronic Rationale |

| Protonation | Pyridine-like Nitrogen (N-3) | Hypsochromic (Blue Shift) | Stabilization of ground state; increased energy gap for π-π* transitions. mdpi.com |

| Deprotonation | Pyrrole-like Nitrogen (N-1) | Bathochromic (Red Shift) | Increased electron density and donating ability; decreased energy gap for π-π* transitions. mdpi.com |

These computational models are crucial for interpreting experimental spectroscopic data and for designing novel pH-sensitive materials based on the vinyl-imidazole scaffold. mdpi.com

Analysis of Intra- and Intermolecular Interactions (e.g., Non-Covalent Interactions)

The imidazole moiety is capable of participating in a wide array of non-covalent interactions, which are fundamental to its role in chemical and biological systems. nih.govnih.gov These interactions, including hydrogen bonds, π-π stacking, and van der Waals forces, dictate the molecule's conformation, crystal packing, and interactions with other molecules. Computational methods are essential for visualizing, quantifying, and understanding the nature of these weak forces. nih.gov

Intramolecular Interactions:

In this compound, intramolecular interactions can influence the planarity of the molecule. The rotational barrier around the C-C single bond connecting the vinyl group to the imidazole ring is a key conformational feature. While π-conjugation favors a planar arrangement, steric hindrance between the vinyl group and the imidazole ring can lead to non-planar conformations. Computational studies on similar vinyl-substituted heterocyclic systems use techniques like Non-Covalent Interaction (NCI) plots and Reduced Density Gradient (RDG) scatter plots to visualize regions of steric repulsion and stabilizing interactions. mdpi.comnih.gov These analyses help in identifying the most stable conformers of the molecule.

Intermolecular Interactions:

The most significant intermolecular interaction for this compound is hydrogen bonding. The N-H group acts as a strong hydrogen bond donor, while the pyridine-type nitrogen serves as a hydrogen bond acceptor. rsc.org This dual functionality allows for the formation of extensive hydrogen-bonded networks, such as chains or dimers, in the solid state or in concentrated solutions. rsc.org Quantum chemical calculations have shown that these hydrogen bonds are highly cooperative; the formation of one bond can strengthen adjacent interactions. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in crystal structures. mdpi.comnih.gov By mapping properties like normalized contact distance (dnorm) onto the molecular surface, regions of close contact corresponding to specific interactions can be identified. For imidazole derivatives, Hirshfeld analysis typically reveals the prominence of H···H, C···H, and N···H contacts, which correspond to van der Waals forces and hydrogen bonds, respectively. nih.gov These interactions are crucial in assembling supramolecular structures. nih.gov

The table below outlines the primary non-covalent interactions involving the this compound molecule and the computational methods used to study them.

| Interaction Type | Participating Groups | Description | Common Computational Tools |

| Hydrogen Bonding | Donor: Imidazole N-H Acceptor: Imidazole N | Strong, directional interaction leading to chains or dimers. rsc.org | DFT, NCI/RDG Analysis, Hirshfeld Surface Analysis. mdpi.comnih.govnih.gov |

| π-π Stacking | Imidazole Ring ↔ Imidazole Ring | Attraction between aromatic rings, often in a slipped-parallel or T-shaped arrangement. | Hirshfeld Surface Analysis (Shape Index), DFT. mdpi.com |

| C-H···π Interactions | C-H bonds ↔ Imidazole π-system | A weak form of hydrogen bonding where a C-H bond interacts with the electron cloud of the aromatic ring. | Hirshfeld Surface Analysis, NBO Analysis. nih.gov |

| van der Waals Forces | All atoms | General, non-directional attractive and repulsive forces. | Hirshfeld Surface Analysis, DFT with dispersion correction (DFT-D). nih.gov |

Theoretical studies on imidazole and its derivatives confirm that the interplay of these non-covalent forces is complex. nih.gov The ability of the imidazole ring to effectively redistribute electron density allows for a strong mutual influence between different types of non-covalent bonds, a phenomenon classified as strong energetic cooperativity. nih.gov This detailed understanding, derived from computational analysis, is vital for predicting the solid-state structure and material properties of this compound.

Advanced Applications of 5 Vinyl 1h Imidazole in Chemical Research

Catalytic Applications in Organic Synthesis

The imidazole (B134444) moiety of 5-Vinyl-1H-imidazole is an effective ligand for transition metals, making it a key component in the design of polymer-supported catalysts. These heterogeneous catalysts combine the high activity of homogeneous systems with the practical benefits of easy separation and recyclability.

Hydrogel-Supported Palladium Catalysts for Cross-Coupling Reactions (e.g., Tsuji–Trost, Suzuki)

A novel hydrogel-supported palladium (Pd) catalyst has been developed by copolymerizing vinyl imidazole and acrylic acid. mdpi.commdpi.com In this system, a complex is first formed between vinyl imidazole and palladium chloride, which is then polymerized with acrylic acid, a crosslinking agent, and an initiator to form a poly(acrylic acid-co-vinyl imidazole)@Pd hydrogel, designated as P(AA-co-VI)@Pd. mdpi.com The resulting catalyst demonstrates excellent compatibility with aqueous media and a uniform distribution of palladium. mdpi.com

This hydrogel catalyst shows remarkable activity in important carbon-carbon bond-forming reactions. mdpi.com The Tsuji–Trost reaction, a key method for allylation and nucleophilic substitution, and the Suzuki reaction, which couples aryl halides with aryl boric acids, are both effectively catalyzed by this system. mdpi.commdpi.com The use of vinyl imidazole as a ligand to immobilize the palladium is crucial for enhancing the catalyst's activity and stability. mdpi.com

The performance of the P(AA-co-VI)@Pd catalyst has been demonstrated in both Tsuji–Trost and Suzuki coupling reactions, showcasing high conversion and yield rates under mild, aqueous conditions. mdpi.comresearchgate.net

Table 1: Performance of P(AA-co-VI)@Pd Catalyst in Cross-Coupling Reactions